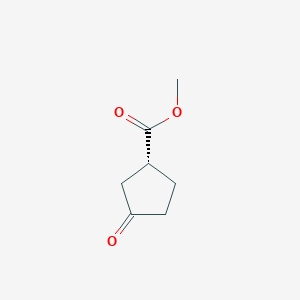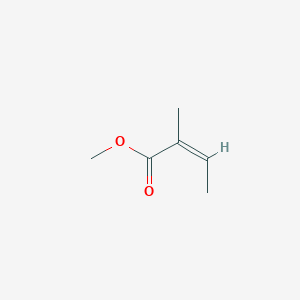
Angélique, ester méthylique
Vue d'ensemble
Description
Angelic acid methyl ester (AAME) is a naturally occurring organic compound found in various plants and animals. AAME is a derivative of angelic acid, a carboxylic acid. It is a colorless solid with a melting point of about 73 °C and a boiling point of about 175 °C. AAME has a variety of applications in scientific research, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Biosynthèse dans Saccharomyces cerevisiae
La partie acide angélique est une modification essentielle dans de nombreux produits biologiquement actifs connus sous le nom d'angélates . Ces produits ont démontré des avantages thérapeutiques, notamment des effets anti-inflammatoires et anticancéreux . La levure bourgeonnante Saccharomyces cerevisiae a été modifiée génétiquement pour produire de l'angélyl-CoA, la forme activée par le CoA de l'acide angélique . Cette approche fournit une plateforme pour une production plus durable de la classe de composés pharmaceutiquement importants des angélates .
Avantages thérapeutiques
L'acide angélique et ses esters ont été trouvés dans diverses plantes telles que la camomille romaine, la sabadilla et la livèche . L'ester angélique pétasine, initialement découvert dans la plante commune de pétasite, est un sesquiterpène avec des utilisations médicales potentielles . Il est principalement utilisé dans des produits tels que les parfums et les arômes .
Action analgésique et spasmolytique
Les esters d'acide angélique d'alcools sesquiterpéniques, tels que la pétasine, sont les substances chimiques actives responsables de la forte action analgésique et spasmolytique des extraits de la plante de pétasite .
Effets anticancéreux
L'ingénol-3-angélate, un ester du diterpénoïde ingénol et de l'acide angélique, est dérivé de la sève d'Euphorbia peplus. C'est un agent chimiothérapeutique topique récemment approuvé par la FDA pour le traitement de la kératose actinique, une affection cutanée précancéreuse .
Utilisation dans les parfums et les arômes
Les acides angélique et tiglique sont principalement utilisés sous forme d'esters dans des produits tels que les parfums et les arômes <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 102
Mécanisme D'action
Target of Action
Angelic Acid Methyl Ester, also known as angelates, are the active components of herbal medicine used against a wide range of health disturbances It’s known that the angelic acid esters of sesquiterpene alcohols, such as petasin, are the active chemical behind the strong pain-relieving and spasmolytic action of extracts from the plant butterbur .
Mode of Action
It’s known that angelates have demonstrated therapeutic benefits, including anti-inflammatory and anti-cancer effects . The interaction of Angelic Acid Methyl Ester with its targets leads to these therapeutic effects.
Biochemical Pathways
The biosynthesis of Angelic Acid Methyl Ester involves several biochemical pathways. In a study where Saccharomyces cerevisiae was engineered to produce angelyl-CoA, the CoA-activated form of angelic acid, genes recently identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 were expressed in S. cerevisiae . This led to the production of angelyl-CoA, an important intermediate in the pathway . Other important intermediates in the pathway include methyl-malonyl-CoA and 3-hydroxyl-2-methyl-butyryl-CoA .
Result of Action
The result of Angelic Acid Methyl Ester’s action is the alleviation of various health disturbances, including pains, fever, gout, heartburn, etc . It’s also known for its strong pain-relieving and spasmolytic action .
Action Environment
The action of Angelic Acid Methyl Ester can be influenced by various environmental factors. For instance, the compound is a volatile solid with a biting taste and pungent sour odor . It dissolves rapidly in alcohol or hot water and slowly in cold water These properties can influence the compound’s action, efficacy, and stability
Analyse Biochimique
Biochemical Properties
Angelic Acid Methyl Ester plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of angelyl-CoA in Saccharomyces cerevisiae, a budding yeast . The compound is produced through the expression of genes identified in the biosynthetic cluster ssf of Streptomyces sp. SF2575 . The nature of these interactions involves the conversion of propionyl-CoA to angelyl-CoA .
Cellular Effects
The effects of Angelic Acid Methyl Ester on cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, the production of angelyl-CoA, the CoA-activated form of angelic acid, is influenced by the presence of Angelic Acid Methyl Ester .
Molecular Mechanism
At the molecular level, Angelic Acid Methyl Ester exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the activation of enzymes, such as the propionyl-CoA synthase from Streptomyces sp., which is crucial for the production of angelyl-CoA .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Angelic Acid Methyl Ester can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It has been observed that the production of angelyl-CoA in yeast from exogenously supplied carboxylic acid precursors is possible .
Metabolic Pathways
Angelic Acid Methyl Ester is involved in specific metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels. For instance, it plays a role in the biosynthesis of angelyl-CoA, interacting with propionyl-CoA synthase from Streptomyces sp .
Propriétés
IUPAC Name |
methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWBYNQJLBIGS-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302312 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5953-76-4, 6622-76-0 | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5953-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005953764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl tiglate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




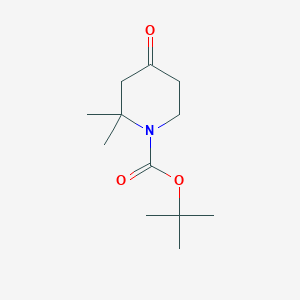

![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)
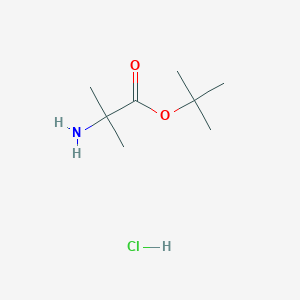
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)
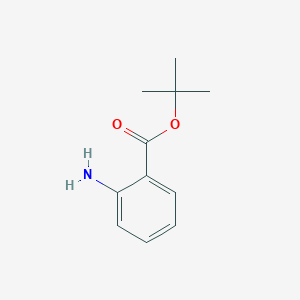

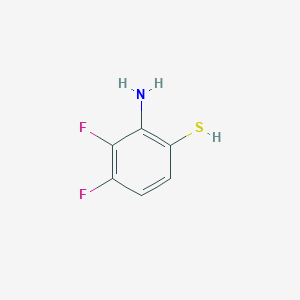
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
